4-氨基-α,α-二甲基-1H-咪唑并[4,5-c]喹啉-1-乙醇
概述
描述
R 842 是一种以其免疫刺激特性而闻名的小分子药物。它主要用于感染性疾病的治疗应用。 该化合物在诱导细胞因子方面显示出潜力,包括干扰素-α、肿瘤坏死因子-α和各种白介素 .
科学研究应用
R 842 具有广泛的科学研究应用,包括:
化学: 用作各种有机合成反应中的试剂。
生物学: 研究其在调节免疫反应中的作用。
医学: 研究其在治疗感染性疾病以及作为抗病毒和抗肿瘤剂方面的潜力.
工业: 用于开发药物和其他治疗剂。
作用机制
R 842 通过刺激免疫系统发挥作用。它诱导细胞因子的产生,细胞因子是调节免疫反应的信号分子。 R 842 的分子靶标包括免疫细胞上的各种受体,导致激活信号通路,从而增强机体对抗感染和肿瘤的能力 .
类似化合物:
伊米喹莫德: 另一种具有类似特性的免疫刺激剂。
S-27609: 伊米喹莫德的一种类似物,具有强效的抗病毒和抗肿瘤活性。
S-28463: 另一种具有类似生物活性的类似物。
R 842 的独特之处: R 842 在其特定的分子结构方面是独特的,这使其能够有效地诱导广泛的细胞因子。
生化分析
Biochemical Properties
In biochemical reactions, 4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol plays a significant role. It has been shown to activate a toll-like receptor 7/8 Independent Cytokine . This interaction can be used in the design of immunomodulating agents for use as vaccine adjuvants and anticancer treatments .
Cellular Effects
4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol has various effects on different types of cells and cellular processes. It mediates the trafficking of granulocytes, macrophages, leukocytes, and dendritic cells . It is a recommended topical drug for treating skin tumors like actinic keratosis (AK) and superficial basal cell carcinoma .
Molecular Mechanism
The molecular mechanism of 4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol involves its interaction with toll-like receptor 7/8, leading to the activation of an Independent Cytokine . This interaction can lead to changes in gene expression and can have effects at the molecular level.
准备方法
合成路线和反应条件: R 842 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰。反应条件通常包括使用有机溶剂、催化剂以及受控的温度和压力设置,以确保所需的化学转化。
工业生产方法: R 842 的工业生产涉及使用优化的反应条件进行大规模合成,以最大限度地提高产率和纯度。该过程包括严格的质量控制措施,以确保一致性和符合监管标准。
化学反应分析
反应类型: R 842 会发生各种化学反应,包括:
氧化: 涉及添加氧气或去除氢气。
还原: 涉及添加氢气或去除氧气。
取代: 涉及将一个官能团替换为另一个官能团。
常用试剂和条件:
氧化: 常用试剂包括高锰酸钾和三氧化铬。
还原: 常用试剂包括氢化铝锂和硼氢化钠。
取代: 常用试剂包括卤素和亲核试剂。
主要形成的产物: 从这些反应中形成的主要产物取决于所涉及的特定官能团和反应条件。例如,氧化可能生成酮或羧酸,而还原可能生成醇或胺。
相似化合物的比较
Imiquimod: Another immunostimulant with similar properties.
S-27609: An analog of imiquimod with potent anti-viral and anti-tumor activities.
S-28463: Another analog with similar biological activities.
Uniqueness of R 842: R 842 is unique in its specific molecular structure, which allows it to effectively induce a broad range of cytokines.
属性
IUPAC Name |
1-(4-aminoimidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-14(2,19)7-18-8-16-11-12(18)9-5-3-4-6-10(9)17-13(11)15/h3-6,8,19H,7H2,1-2H3,(H2,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBOKXFMODKQCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C=NC2=C1C3=CC=CC=C3N=C2N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80150133 | |
Record name | R 842 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80150133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112668-45-8 | |
Record name | 4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinolin-1-ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112668458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | R 842 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80150133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | R-842 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8NPD94NTJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Imiquimod?
A1: Imiquimod is an immune response modifier that exerts its effects by inducing cytokine production in the skin. [, ] While its exact mechanism is not fully understood, it is believed to activate immune cells, particularly those involved in innate immunity, leading to the release of cytokines like interferon-alpha (IFN-α) and tumor necrosis factor-alpha (TNF-α). [, ]
Q2: What are the main cytokines induced by Imiquimod and its analog S-28463?
A2: Both Imiquimod and S-28463 have been shown to induce the production of IFN-α and TNF-α in the skin of mice and rats after topical application. [] Imiquimod has also been found to increase interleukin-8 (IL-8) levels in human keratinocyte and fibroblast cultures. [] In human blood cells, Imiquimod and its metabolite R-842 can induce IFN-α, IL-1, IL-6, IL-8, and TNF-α. []
Q3: In which cells does Imiquimod induce cytokine production?
A3: Research indicates that Imiquimod can induce cytokine production in various cell types, including:
- Immune cells in the skin: This includes cells involved in both innate and adaptive immunity, although the specific cell types responsible for cytokine production have not been fully elucidated. []
- Human keratinocytes and fibroblasts: These skin cells are involved in wound healing and inflammation, and their production of cytokines like IL-8 can contribute to Imiquimod's therapeutic effects. []
- Human peripheral blood mononuclear cells (PBMCs): This heterogeneous group of immune cells in the blood can produce various cytokines in response to Imiquimod, including IFN-α, IL-1, IL-6, IL-8, and TNF-α. []
Q4: What is the relationship between blood lead levels and serum calcium and phosphorus in preeclamptic women?
A5: A study conducted in Nigeria found a significant negative correlation between blood lead levels and serum calcium and phosphorus in pregnant women, including those with preeclampsia. [] This suggests that elevated blood lead might contribute to preeclampsia development by interfering with calcium and phosphorus metabolism.
Q5: How does patient-reported ability to walk correlate with clinical tests in individuals with Morquio A syndrome?
A6: A study investigating the relationship between patient-reported outcomes and clinical assessments in Morquio A patients found a strong correlation between patients' self-reported walking ability and their performance on the 6-minute walk test. [] This finding highlights the value of incorporating patient perspectives in evaluating treatment efficacy.
Q6: What is the impact of transformational leadership on staff nurse empowerment?
A7: Research indicates a strong positive relationship between transformational leadership styles and feelings of empowerment among staff nurses. [] When nurse leaders exhibited transformational leadership behaviors, their staff reported feeling significantly more empowered in their work environment.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。